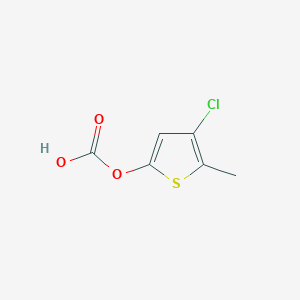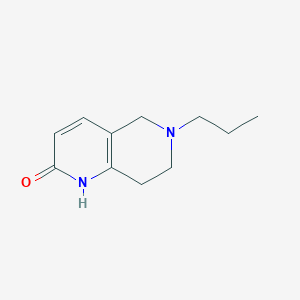
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hydrogénocarbonate de 4-chloro-5-méthylthiophène-2-yle est un composé chimique de formule moléculaire C6H5ClO3S. Il est connu pour sa structure unique, qui comprend un cycle thiophène substitué par un atome de chlore et un groupe méthyle, ainsi qu’un groupe hydrogénocarbonate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’hydrogénocarbonate de 4-chloro-5-méthylthiophène-2-yle implique généralement la réaction du 4-chloro-5-méthylthiophène avec le phosgène en présence d’une base telle que la pyridine. La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité. Le schéma réactionnel général est le suivant :
4-Chloro-5-methylthiophene+Phosgene→4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
Méthodes de production industrielle
Dans un environnement industriel, la production d’hydrogénocarbonate de 4-chloro-5-méthylthiophène-2-yle peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L’utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie garantit la pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’hydrogénocarbonate de 4-chloro-5-méthylthiophène-2-yle subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en thiols ou en d’autres formes réduites.
Substitution : L’atome de chlore du cycle thiophène peut être substitué par d’autres nucléophiles, ce qui donne une variété de dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les alcoolates peuvent être utilisés dans des conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une large gamme de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
L’hydrogénocarbonate de 4-chloro-5-méthylthiophène-2-yle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent pharmaceutique.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’hydrogénocarbonate de 4-chloro-5-méthylthiophène-2-yle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un électrophile, réagissant avec des nucléophiles dans les systèmes biologiques. Cette interaction peut conduire à l’inhibition de certaines enzymes ou à la perturbation des processus cellulaires, contribuant à ses effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Chloro-5-méthylthiophène : Le composé parent sans le groupe hydrogénocarbonate.
Hydrogénocarbonate de 5-méthylthiophène-2-yle : Structure similaire, mais sans l’atome de chlore.
Hydrogénocarbonate de 4-chlorothiophène-2-yle : Structure similaire, mais sans le groupe méthyle.
Unicité
L’hydrogénocarbonate de 4-chloro-5-méthylthiophène-2-yle est unique en raison de la présence de substituants à la fois chlore et méthyle sur le cycle thiophène, ainsi que du groupe hydrogénocarbonate. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et une réactivité distinctives, ce qui le rend précieux pour diverses applications dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C6H5ClO3S |
|---|---|
Poids moléculaire |
192.62 g/mol |
Nom IUPAC |
(4-chloro-5-methylthiophen-2-yl) hydrogen carbonate |
InChI |
InChI=1S/C6H5ClO3S/c1-3-4(7)2-5(11-3)10-6(8)9/h2H,1H3,(H,8,9) |
Clé InChI |
ZJDQCQANELVQQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)OC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)
![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)



![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)


